![molecular formula C8H7NO2S B581793 4-Methoxybenzo[d]oxazole-2(3H)-thione CAS No. 1246471-39-5](/img/structure/B581793.png)

4-Methoxybenzo[d]oxazole-2(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

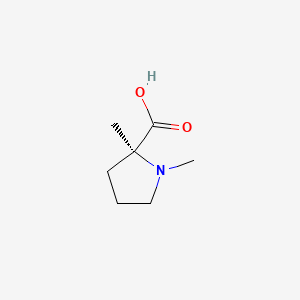

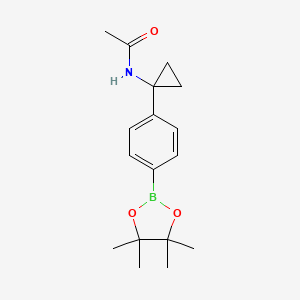

“4-Methoxybenzo[d]oxazole-2(3H)-thione” is a chemical compound with the molecular formula C8H7NO3 . It is a stable solid at room temperature . The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

The synthesis of “4-Methoxybenzo[d]oxazole-2(3H)-thione” and its derivatives has been a topic of interest in recent years . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations, facilitating subsequent virtual screening of tens of hits from Specs chemical library validated by SPR technique .Molecular Structure Analysis

The molecular structure of “4-Methoxybenzo[d]oxazole-2(3H)-thione” includes one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound has a molecular weight of 165.15 .Chemical Reactions Analysis

The chemical reactions involving “4-Methoxybenzo[d]oxazole-2(3H)-thione” have been studied extensively. For instance, a series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .Physical And Chemical Properties Analysis

“4-Methoxybenzo[d]oxazole-2(3H)-thione” is a stable solid at room temperature . It has a molecular weight of 165.15 .Applications De Recherche Scientifique

Pharmaceutical Synthesis and Impurities

4-Methoxybenzo[d]oxazole-2(3H)-thione plays a role in the synthesis of pharmaceutical compounds, such as omeprazole, a proton pump inhibitor used for treating gastric acid-related disorders. Research on novel synthesis methods of omeprazole highlights the importance of understanding pharmaceutical impurities in the development of proton pump inhibitors, emphasizing the compound's role in studying and mitigating such impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Analytical Chemistry Applications

The compound is relevant in analytical chemistry, particularly in the development of spectrophotometric methods for estimating pharmaceutical components in formulations. Its structural features enable the application of such methods in the simultaneous estimation of compounds like esomeprazole magnesium and naproxen, showcasing its utility in analytical methodologies (Jain, Kulkarni, Jain, & Jain, 2012).

Antioxidant Activity Studies

Research on antioxidant activity and the development of assays for determining this activity often involves derivatives of 4-Methoxybenzo[d]oxazole-2(3H)-thione. These studies are crucial in food engineering, medicine, and pharmacy, providing insights into the antioxidant capabilities of compounds and their potential health benefits (Munteanu & Apetrei, 2021).

Polymer Science

In polymer science, the compound's derivatives have been explored for their role in enhancing the properties of plastic scintillators. Research into the scintillation properties of polymethyl methacrylate-based scintillators with various luminescent dyes, including derivatives of 4-Methoxybenzo[d]oxazole-2(3H)-thione, demonstrates its utility in improving the efficiency, transparency, and stability of scintillators (Salimgareeva & Kolesov, 2005).

Environmental Applications

The compound is also of interest in environmental applications, particularly in studies focusing on CO2 capture and conversion. Nitrogen-doped porous polymers, including those derived from 4-Methoxybenzo[d]oxazole-2(3H)-thione, are investigated for their potential in efficient and sustainable CO2 sequestration, highlighting the compound's role in addressing climate change and pollution (Mukhtar et al., 2020).

Mécanisme D'action

The mechanism of action of “4-Methoxybenzo[d]oxazole-2(3H)-thione” involves its interaction with chromodomain Y-like (CDYL), a histone methyllysine reader protein . The compound D03, a derivative of “4-Methoxybenzo[d]oxazole-2(3H)-thione”, showed excellent selectivity among other chromodomain proteins .

Propriétés

IUPAC Name |

4-methoxy-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-10-5-3-2-4-6-7(5)9-8(12)11-6/h2-4H,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQYHNDFKVAMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737891 |

Source

|

| Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzo[d]oxazole-2(3H)-thione | |

CAS RN |

1246471-39-5 |

Source

|

| Record name | 4-Methoxy-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)